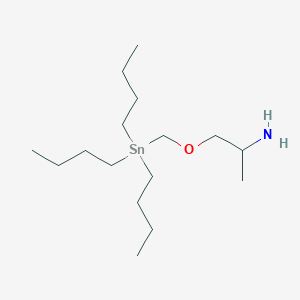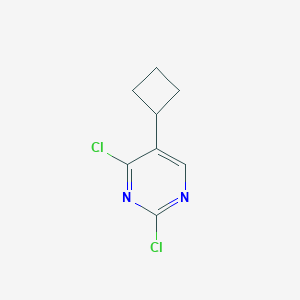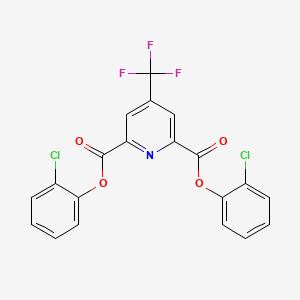![molecular formula C23H18Cl2FN3O2 B2413698 Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate CAS No. 477860-54-1](/img/structure/B2413698.png)
Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate is a useful research compound. Its molecular formula is C23H18Cl2FN3O2 and its molecular weight is 458.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate and its derivatives demonstrate significant potential in antimicrobial and anticancer applications. For instance, compounds synthesized from similar structures have exhibited higher anticancer activity than reference drugs like doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Facile One-Pot Syntheses and Derivative Formation
- The compound facilitates the creation of a variety of derivatives through one-pot syntheses. These derivatives include polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, which are formed in ethanolic solutions containing catalytic amounts of piperidine (Latif, Rady, & Döupp, 2003).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidin Derivatives
- Derivatives of this compound, specifically Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one, have been prepared and shown significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Synthesis of Diverse Pyrazolo[1,5-a]pyrimidine Derivatives
- The compound is used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown potential in different scientific applications, such as fluorescent molecule development and potential inhibitors for certain types of grass (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Synthesis of Pyrazolo[1,5-a]Pyrimidine Derivatives with Cancer Inhibition
- Condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate, derived from this compound, with various compounds, leads to the creation of pyrazolo[1,5-a]pyrimidine derivatives with significant cancer cell proliferation inhibition (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Propiedades
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FN3O2/c1-2-31-23(30)17(12-16-19(25)4-3-5-20(16)26)21-10-11-27-22-18(13-28-29(21)22)14-6-8-15(24)9-7-14/h3-11,13,17H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVFZRLLMCXOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)
![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)
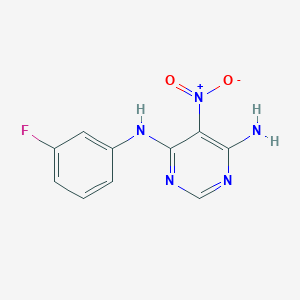
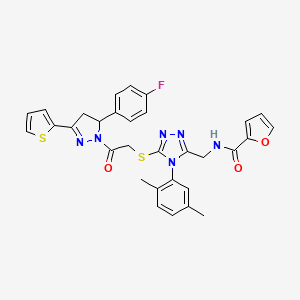
![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)
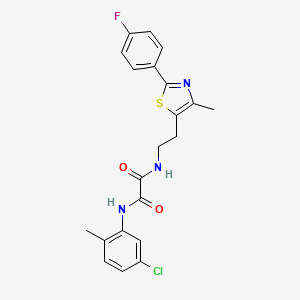
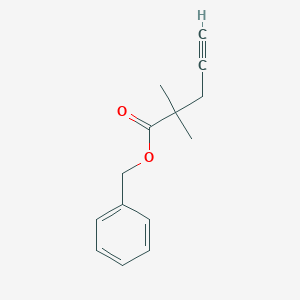
![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
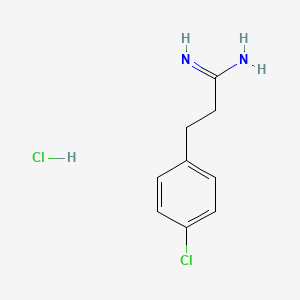
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
